(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Overview
Description
“(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C48H52N2P2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 718.89 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications
Chiral Coordination Complexes and Optical Materials
- Studies have demonstrated the use of chiral diamine derivatives in forming mononuclear and polymeric cadmium(II) complexes, which exhibit luminescent properties and potential as optical materials. These complexes display significant second-harmonic generation (SHG) efficiency, suggesting applications in nonlinear optics Lin Cheng et al., 2013.
Structural Characterization and Crystal Packing
- Crystal packing studies reveal the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the assembly of isomeric diamines, leading to distinctive molecular conformations and potential implications for material design C. Lai et al., 2006.
Asymmetric Catalysis
- Chiral diamine derivatives have been applied as effective catalysts in asymmetric synthesis, including aldol reactions and hydroformylation processes. These applications highlight the potential for diamine derivatives in enantioselective catalysis, leading to products with high yields and selectivity Biao Xu et al., 2013; Teruyuki Hayashi et al., 1979.
Luminescent Properties and SHG Response
- The synthesis and characterization of chiral complexes with diamine derivatives have shown potential applications in optical materials due to their luminescent properties and SHG response. This highlights the role of these compounds in developing materials for optical and photonic applications Lin Cheng et al., 2012.
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, and rinsing with pure water for at least 15 minutes . It’s also recommended to avoid dust formation and to use personal protective equipment .
properties
IUPAC Name |
(1R,2R)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBRZNMKPGZHZ-AWSIMMLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@@H]7CCCC[C@H]7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855639 | |
Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(4-methylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine | |
CAS RN |
1150113-65-7 | |
Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(4-methylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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